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1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE - 22047-27-4

1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE

Catalog Number: EVT-364193
CAS Number: 22047-27-4
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Acetyl-5-methylpyrazine is a natural product, found in various foods such as cooked meats, roasted nuts, coffee, and tea. [, , , , ] It is a significant contributor to the aroma profile of these foods, imparting desirable roasted, nutty, and popcorn-like notes. [, , , , ]

2-Acetyl-3-methylpyrazine

  • Compound Description: 2-Acetyl-3-methylpyrazine is a pyrazine derivative that contributes to the roasted aroma in soy sauce aroma type Baijiu. It is considered a sub-threshold pyrazine, meaning it is present in concentrations below its individual odor threshold. Despite its low concentration, it can still impact the overall aroma perception through synergistic effects with other pyrazines. []

2,3-Diethyl-5-methylpyrazine

  • Compound Description: 2,3-Diethyl-5-methylpyrazine is a potent odorant found in various foods, contributing to earthy, nutty, and roasted aroma profiles. It is identified as a key aroma compound in roasted hazelnuts, white mustard seeds, rapeseeds, and yeast extracts. [, , , , ] Additionally, it is present in boiled potatoes but at a lower flavor dilution factor. []

2-Ethyl-3,5-dimethylpyrazine

  • Compound Description: 2-Ethyl-3,5-dimethylpyrazine is another potent alkylpyrazine contributing to nutty aromas in various foods. It is a key odorant in roasted wild mango seeds and pan-fired green teas. [, ]

2,3,5-Trimethylpyrazine

  • Compound Description: 2,3,5-Trimethylpyrazine is an alkylpyrazine found in relatively high concentrations in soy sauce aroma type Baijiu. While its individual contribution to the overall aroma is not extensively discussed, it likely plays a role in the characteristic aroma profile of this type of Baijiu. []

2,3,5,6-Tetramethylpyrazine

  • Compound Description: 2,3,5,6-Tetramethylpyrazine is a highly concentrated pyrazine derivative found in soy sauce aroma type Baijiu. Although its specific contribution to the aroma is not elaborated upon, its presence in significant quantities suggests a potential role in the overall sensory profile. []

2-Hydroxymethyl-5-methylpyrazine

  • Compound Description: 2-Hydroxymethyl-5-methylpyrazine is a key volatile compound found in soy sauce aroma type Baijiu. This compound contributes significantly to the burnt flavor (specifically an overcooked rice flavor) often perceived retronasally in this type of Baijiu. Sensory studies confirm its role as a key contributor to the burnt flavor profile, with a relatively low flavor threshold. []
Overview

1-(5-Methyl-pyrazin-2-yl)-ethanone is a chemical compound with the molecular formula C7H8N2OC_7H_8N_2O and a molecular weight of approximately 136.15 g/mol. It is also known by several other names, including 2-acetyl-5-methylpyrazine and 5-methyl-2-acetylpyrazine. This compound has garnered interest due to its presence in various food products, particularly in the aroma profiles of cooked meats and fish, where it contributes to flavor and scent characteristics .

Source and Classification

This compound falls under the category of pyrazine derivatives, which are known for their diverse biological activities. Pyrazines are aromatic heterocycles that often exhibit significant pharmacological properties, making them valuable in medicinal chemistry . The compound is classified as an alkylated pyrazine derivative, featuring a methyl group at the 5-position and an acetyl group at the 1-position of the pyrazine ring.

Synthesis Analysis

Methods

The synthesis of 1-(5-Methyl-pyrazin-2-yl)-ethanone can be accomplished through various methods:

  1. Maillard Reaction: This method involves the reaction between reducing sugars and amino acids or amines, leading to the formation of pyrazine derivatives during the cooking process. This reaction is significant in food chemistry as it contributes to flavor development.
  2. Condensation Reactions: The compound can also be synthesized via condensation reactions involving hydrazines and diketones. For instance, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a common approach to obtain polysubstituted pyrazoles .
  3. Catalytic Methods: Recent studies have explored green catalytic methods using nano-Zinc Oxide for efficient synthesis, yielding high percentages in shorter reaction times .

Technical Details

The synthesis typically involves controlling reaction conditions such as temperature and pH to optimize yield and selectivity. Techniques such as column chromatography are employed for purification of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 1-(5-Methyl-pyrazin-2-yl)-ethanone consists of a pyrazine ring with a methyl group at position 5 and an acetyl group at position 1. The structural representation can be denoted as follows:

C7H8N2OMolecular Structure \begin{array}{c}\text{C}_7\text{H}_8\text{N}_2\text{O}\\\text{Molecular Structure }\\\end{array}

Data

  • CAS Registry Number: 22047-27-4
  • IUPAC Name: 1-(5-Methyl-pyrazin-2-yl)-ethanone
  • InChIKey: LPQFLJXNMCVMCO-UHFFFAOYSA-N

The compound's three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions

1-(5-Methyl-pyrazin-2-yl)-ethanone undergoes various chemical reactions typical of carbonyl compounds:

  1. Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for further functionalization.
  2. Condensation Reactions: It can participate in condensation reactions leading to more complex pyrazine derivatives.
  3. Oxidation: The compound can be oxidized to form carboxylic acids or other functional groups under specific conditions.

Technical Details

The reactivity profile of this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(5-Methyl-pyrazin-2-yl)-ethanone exerts its biological effects primarily involves interactions with specific receptors or enzymes within biological systems. While detailed mechanisms specific to this compound are less documented, similar pyrazine derivatives have been shown to influence neurotransmitter systems or exhibit antimicrobial properties.

Process Data

Research indicates that compounds with similar structures may act on GABAergic systems or have inhibitory effects on bacterial growth, suggesting potential applications in therapeutic formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless to pale yellow liquid.
  • Odor: Characteristic odor associated with roasted or cooked foods.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and acetone.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.

Relevant data indicates that this compound's physical properties contribute significantly to its applications in food science and flavor chemistry.

Applications

1-(5-Methyl-pyrazin-2-yl)-ethanone finds applications primarily in:

  1. Flavoring Agents: Used extensively in the food industry for enhancing flavors in meat products and snacks.
  2. Pharmaceuticals: Investigated for potential therapeutic roles due to its biological activity related to pyrazine derivatives.
  3. Fragrance Industry: Employed in perfumery for its unique aroma profile.

Properties

CAS Number

22047-27-4

Product Name

1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE

IUPAC Name

1-(5-methylpyrazin-2-yl)ethanone

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c1-5-3-9-7(4-8-5)6(2)10/h3-4H,1-2H3

InChI Key

LPQFLJXNMCVMCO-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C(=O)C

Canonical SMILES

CC1=CN=C(C=N1)C(=O)C

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